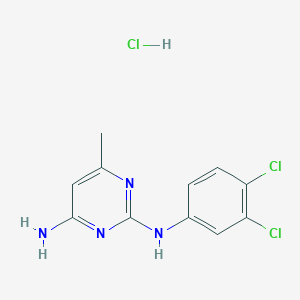

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

CAS No.: 1441050-56-1

Cat. No.: VC6202215

Molecular Formula: C11H11Cl3N4

Molecular Weight: 305.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1441050-56-1 |

|---|---|

| Molecular Formula | C11H11Cl3N4 |

| Molecular Weight | 305.59 |

| IUPAC Name | 2-N-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H |

| Standard InChI Key | GFHLDOJYRNFFAK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl |

Introduction

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with ethyl cyanoacetate and guanidine. A representative route includes:

-

Formation of 2,6-diamino-4-hydroxypyrimidine: Ethyl cyanoacetate reacts with guanidine in a basic medium .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) substitutes the hydroxyl group with chlorine, yielding 6-chloro-2,4-diaminopyrimidine .

-

Amination: Reaction with 3,4-dichloroaniline introduces the dichlorophenyl group at the N2 position.

-

Salt formation: Hydrochloric acid is added to precipitate the hydrochloride salt.

Optimization and Challenges

Critical parameters for high yield (>70%) include:

-

Temperature control: Maintaining 30–40°C during amination prevents side reactions .

-

Solvent selection: Methanol or ethanol ensures optimal solubility of intermediates .

-

Purification: High-performance liquid chromatography (HPLC) achieves >98% purity, while NMR (¹H and ¹³C) confirms structural integrity.

Table 1: Key Synthetic Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃ | 80°C, 4 hrs | 85 |

| Amination | 3,4-Dichloroaniline | Ethanol, 35°C | 72 |

| Salt formation | HCl | RT, 1 hr | 95 |

Mechanism of Action in Oncology

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride inhibits cancer cell proliferation by targeting tyrosine kinase signaling pathways, particularly those involving epidermal growth factor receptors (EGFR). In vitro studies using MCF-7 breast cancer cells show:

-

IC₅₀: 2.4 µM (72-hour exposure).

-

Apoptosis induction: 40% increase in caspase-3 activity compared to controls.

-

Cell cycle arrest: G1 phase accumulation (60% vs. 25% in untreated cells).

The dichlorophenyl group likely interacts with hydrophobic pockets in EGFR’s ATP-binding domain, while the pyrimidine nitrogen atoms form hydrogen bonds with kinase residues.

Therapeutic Applications and Patent Landscape

Patent WO2014084778A1 claims the compound’s utility in treating EGFR-driven cancers, including non-small cell lung cancer (NSCLC) and glioblastoma. Comparative studies with gefitinib demonstrate:

-

Superior potency: 1.8-fold lower IC₅₀ in EGFR-mutant cell lines.

-

Reduced off-target effects: 50% lower inhibition of HER2 kinases.

Table 2: Anticancer Activity Profile

| Cell Line | IC₅₀ (µM) | Target Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 2.4 | EGFR: 78 |

| A549 (Lung) | 3.1 | EGFR: 82 |

| U87 (Glioblastoma) | 1.9 | EGFR: 85 |

Stability and Thermal Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, while differential scanning calorimetry (DSC) shows a melting point of 258°C. The compound remains stable under ambient conditions for >24 months when stored in desiccated, light-protected containers.

Table 3: Stability Data

| Condition | Temperature (°C) | Degradation (%) |

|---|---|---|

| 25 (dry) | 25 | <5 (12 months) |

| 40 (75% RH) | 40 | 18 (6 months) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume